{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate
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Overview
Description
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with {[2-(4-chlorophenyl)ethyl]carbamoyl}methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorobenzoic acid derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Chlorobenzoic acid derivatives.
Reduction: {[2-(4-chlorophenyl)ethyl]carbamoyl}methanol.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ester functional group can be hydrolyzed by esterases, making it a useful probe in enzymatic studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the chlorophenyl group suggests possible activity against certain bacterial strains, making it a candidate for antibiotic development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other chemical manufacturing processes.
Mechanism of Action
The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester functional group can be hydrolyzed by esterases, releasing the active chlorophenyl and chlorobenzoate moieties. These moieties can then interact with cellular components, potentially disrupting bacterial cell walls or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Uniqueness
What sets {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate apart from these similar compounds is its dual presence of chlorophenyl and chlorobenzoate groups
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c18-13-7-5-12(6-8-13)9-10-20-16(21)11-23-17(22)14-3-1-2-4-15(14)19/h1-8H,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKQLQWUSDSGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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